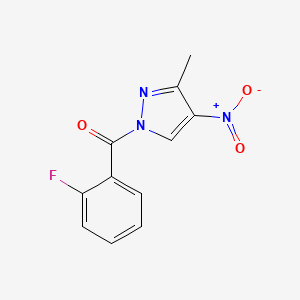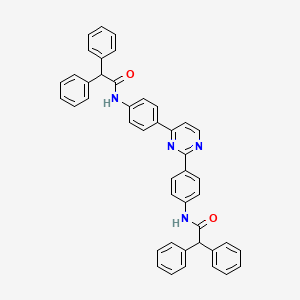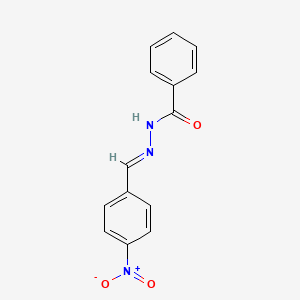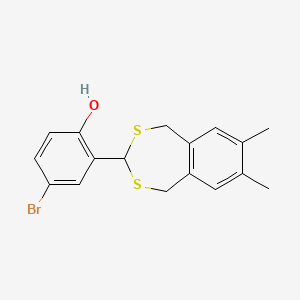![molecular formula C25H24Cl2N2O3 B11103760 N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)
N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a morpholinophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 2,6-dichlorobenzyl alcohol and 3-methoxy-4-hydroxybenzaldehyde. These intermediates are then subjected to a series of reactions, including etherification and condensation, to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecular structures.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE include:
Dichloroanilines: These compounds share the dichlorobenzyl group and have similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring, which may exhibit similar biological activities.
Uniqueness
What sets N-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-(4-MORPHOLINOPHENYL)AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H24Cl2N2O3 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C25H24Cl2N2O3/c1-30-25-15-18(5-10-24(25)32-17-21-22(26)3-2-4-23(21)27)16-28-19-6-8-20(9-7-19)29-11-13-31-14-12-29/h2-10,15-16H,11-14,17H2,1H3 |
InChI Key |
QYKDJHXTJINLAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11103681.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethoxyphenyl)-5-nitrobenzamide](/img/structure/B11103685.png)

![4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B11103712.png)


![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)

![2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B11103747.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)


![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
